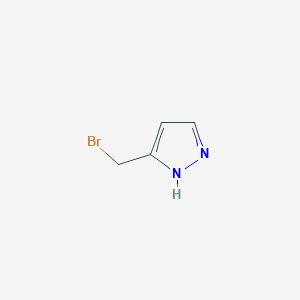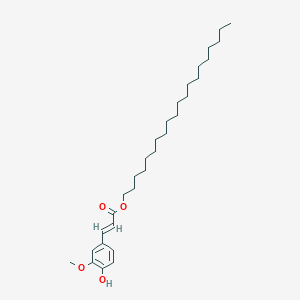
Eicosyl ferulate
Overview
Description
Eicosyl ferulate is a phenolic compound that is isolated from the fresh root and stem of Aristolochia kankauensis . It exhibits glucose uptake stimulatory activity .
Synthesis Analysis
This compound can be synthesized through biomimetic synthesis and structural modification of natural products . A series of ferulic acid derivatives containing an β-amino alcohol were designed and synthesized, and their biological activities were evaluated . Another study synthesized starch ferulate employing a mechanoenzymatic method, specifically based on the twin screw extrusion technique and lipase catalysis .Molecular Structure Analysis
The molecular structure of this compound was analyzed in a study . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .Scientific Research Applications
Chemical Analysis and Fragmentation Behavior :
- Eicosyl ferulate exhibits complex fragmentation behavior under negative-ion electrospray collision-induced dissociation mass spectrometry. This characteristic is valuable for analytical purposes in chemistry and biochemistry (Schmidt et al., 2019).
Phytochemical Constituent :
- Identified as a chemical constituent in various plants, such as Anabasis aphylla, this compound is significant in the study of plant-based compounds and their potential applications (Chen Ruo-yun, 2011).
Memory Enhancement Properties :
- This compound has been identified as a memory enhancer across different species. Its supplementation in food has shown to improve memory in larval Drosophila and prevent age-related memory decline in adult flies (Michels et al., 2018).
Antioxidant and Anti-inflammatory Activities :
- Ethyl ferulate, a derivative of ferulic acid, which includes this compound, has shown significant antioxidant and anti-inflammatory activities. This makes it an attractive compound for biomedical research and potential therapeutic applications (Mendez-Encinas et al., 2018).
Pharmaceutical Functions and Applications :
- Ferulic acid, closely related to this compound, plays a vital role in pharmaceutical and food industries due to its physiological functions such as antioxidant, anti-inflammatory, and anti-cancer activities (Ou & Kwok, 2004).
Role in Vascular and Cellular Health :
- Ethyl ferulate has shown protective effects on injured vascular endothelial cells, suggesting its potential use in cardiovascular health and treatment of related diseases (Ru, 2004).
Eicosanoid Production and Regulation :
- Studies on eicosanoids, a class of compounds to which this compound belongs, have contributed significantly to understanding their role in inflammatory diseases and the development of therapeutic strategies (Blaho et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Eicosyl ferulate is a natural product of Aristolochia, Aristolochiaceae . .
Mode of Action
This compound is a chemical compound formed by the esterification of ferulic acid and eicosanol . It exhibits glucose uptake stimulatory activity , suggesting that it may interact with glucose transporters or other related targets in the body.
Biochemical Pathways
Given its glucose uptake stimulatory activity , it may be involved in the regulation of glucose metabolism.
Pharmacokinetics
This compound is practically insoluble in water and is a very weakly acidic compound . It can be found in potato, which makes this compound a potential biomarker for the consumption of this food product . It has a certain solubility and can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide . .
Result of Action
It is known to stimulate glucose uptake , which suggests that it may have potential effects on cellular energy metabolism.
Action Environment
This compound is a solid compound, commonly in the form of a white crystalline powder . It is widely used as an antioxidant, anti-aging agent, and preservative . The compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Eicosyl ferulate is known to exhibit glucose uptake stimulatory activity This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism
Molecular Mechanism
Its glucose uptake stimulatory activity suggests that it may interact with biomolecules involved in glucose metabolism . This could include binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression related to glucose metabolism.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is generally safe under normal use conditions . During preparation and use, inhalation or skin contact should be avoided .
Metabolic Pathways
It is known that this compound is a very weakly acidic compound , which suggests that it may interact with enzymes or cofactors in acid-related metabolic pathways.
Transport and Distribution
There is limited information available on how this compound is transported and distributed within cells and tissues. Given its solubility in organic solvents , it may interact with transporters or binding proteins that handle lipophilic substances.
Subcellular Localization
Given its biochemical properties, it may be localized to areas of the cell involved in glucose metabolism due to its glucose uptake stimulatory activity .
Properties
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-82-5 | |
| Record name | Icosyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the fragmentation pattern of eicosyl ferulate under negative-ion ESI-CID unique?
A1: Unlike the simple fragmentation observed in positive ion mode ([M + H]+), deprotonated this compound ([M - H]-) demonstrates a complex fragmentation pattern under (-)-ESI-CID []. This difference highlights the significant impact of ionization mode on the fragmentation behavior of this long-chain ferulic acid ester.
Q2: What key structural information can be derived from the fragmentation pattern of deprotonated this compound?
A2: The sequential loss of neutral radicals (Cn H2n+1 •) from the alkyl chain of the deprotonated molecule provides insights into its structure, particularly confirming the length and saturation of the alkyl chain []. Furthermore, the specific losses of CO and CO2 from distinct intermediate ions offer valuable clues about the fragmentation pathways and the location of these functional groups within the molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

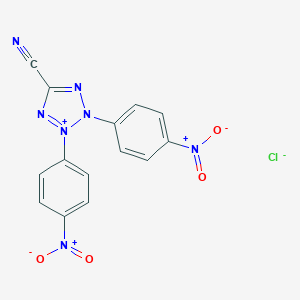
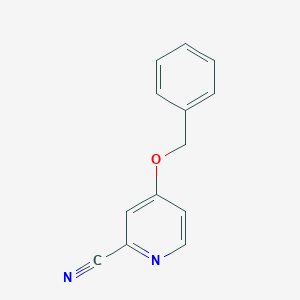
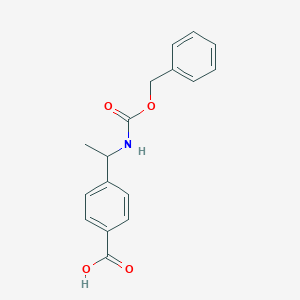
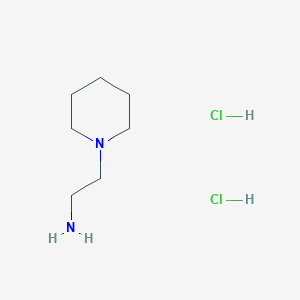


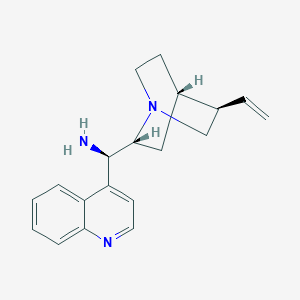
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)


